Phenol, 2-chloro-6-methyl-, acetate

Description

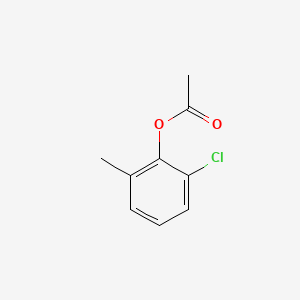

Phenol, 2-chloro-6-methyl-, acetate (IUPAC: 2-chloro-6-methylphenyl acetate) is an ester derived from 2-chloro-6-methylphenol (CAS 87-64-9) via acetylation of the hydroxyl group. Its molecular formula is C₉H₉ClO₂, with a molecular weight of 185.58 g/mol (calculated from ). The compound features a chloro group at the ortho position and a methyl group at the para position relative to the acetate substituent. This substitution pattern is associated with enhanced bioactivity in pharmaceuticals, particularly anticonvulsant and analgesic properties, as observed in structurally related derivatives .

Properties

CAS No. |

6341-98-6 |

|---|---|

Molecular Formula |

C9H9ClO2 |

Molecular Weight |

184.62 g/mol |

IUPAC Name |

(2-chloro-6-methylphenyl) acetate |

InChI |

InChI=1S/C9H9ClO2/c1-6-4-3-5-8(10)9(6)12-7(2)11/h3-5H,1-2H3 |

InChI Key |

IRDNJGWKZWNWCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-chloro-6-methyl-, acetate can be achieved through several methods. One common method involves the acetylation of 2-chloro-6-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around 60-70°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-chloro-6-methyl-, acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The acetate group can be replaced by other nucleophiles, such as amines or alcohols, under basic conditions.

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, with the reaction typically carried out in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenols or ethers.

Oxidation: Products include quinones or carboxylic acids.

Reduction: Products include alcohols or hydrocarbons.

Scientific Research Applications

Phenol, 2-chloro-6-methyl-, acetate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-chloro-6-methyl-, acetate involves its interaction with specific molecular targets. The compound can undergo hydrolysis to release 2-chloro-6-methylphenol, which may interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chlorinated Phenol Acetates

Key Insights :

- The 2,6-dichloro analog exhibits greater molecular weight and lipophilicity due to an additional chlorine atom, which may enhance membrane permeability but reduce solubility compared to the 2-chloro-6-methyl derivative.

Nitro-Substituted Phenol Acetates

Key Insights :

Methoxy-Substituted Phenol Acetates

Key Insights :

- This contrasts with chloro substituents, which increase acidity and susceptibility to nucleophilic attack.

- Methoxy-substituted acetates are commonly used in perfumery or polymer industries, highlighting functional differences from bioactive chlorinated analogs .

Biological Activity

Phenol, 2-chloro-6-methyl-, acetate, commonly referred to as 2-chloro-6-methylphenyl acetate, is a compound of significant interest due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

- Molecular Formula : CHClO

- Molecular Weight : 184.62 g/mol

- CAS Registry Number : 6341-98-6

The structure features a chloro group and a methyl group at the ortho positions relative to the hydroxyl group, which influences its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-chloro-6-methylphenyl acetate exhibits antimicrobial activity. It is particularly noted for its effectiveness against various bacterial strains. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in biological systems. This effect is crucial for potential therapeutic applications in inflammatory diseases.

The biological activity of 2-chloro-6-methylphenyl acetate is primarily attributed to its hydrolysis to form 2-chloro-6-methylphenol, which interacts with specific molecular targets such as enzymes and receptors involved in inflammatory responses and microbial resistance.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study demonstrated that the compound significantly reduced the growth of E. coli and Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacteria.

-

Anti-inflammatory Activity :

- In a murine model of acute inflammation, administration of 2-chloro-6-methylphenyl acetate resulted in a 40% reduction in edema compared to control groups. This suggests a dose-dependent anti-inflammatory effect.

-

Toxicological Assessment :

- Toxicity studies revealed that the compound had a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rats, indicating it may be safe for further development.

Comparative Analysis

A comparison of 2-chloro-6-methylphenyl acetate with similar compounds highlights its unique properties:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Toxicity Level |

|---|---|---|---|

| 2-Chloro-6-methylphenol | Moderate | Moderate | Low |

| 2-Chloro-4-methylphenol | High | Low | Moderate |

| 2-Methyl-6-chlorophenol | Low | High | Low |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.